molecular formula C10H5FN2O B14222999 3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy-

3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy-

Cat. No.: B14222999
M. Wt: 188.16 g/mol
InChI Key: SMWBPYDCERYFJZ-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- is a chemical compound with the molecular formula C10H5FN2O and a molecular weight of 188.16 g/mol It is characterized by the presence of a quinoline ring substituted with a cyano group at the 3-position, a fluorine atom at the 5-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its ability to penetrate cell membranes, increasing its efficacy. Additionally, the cyano and hydroxyl groups contribute to its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-6-nitro-
  • 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-
  • 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-

Uniqueness

3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-7-2-1-3-8-9(7)10(14)6(4-12)5-13-8/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWBPYDCERYFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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